molecular formula C8H6ClN3O2 B1532020 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2090724-58-4

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1532020
CAS No.: 2090724-58-4
M. Wt: 211.6 g/mol
InChI Key: XNZPUSUAEHTQFH-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with a chlorine atom at position 4, a methyl group at position 6, and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The chloro substituent enhances electrophilicity, while the methyl group contributes to lipophilicity. The carboxylic acid moiety allows for hydrogen bonding and metal coordination, influencing both reactivity and biological interactions .

Properties

IUPAC Name

4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZPUSUAEHTQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves several steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, oxidation/reduction processes, and coupling reactions (e.g., Suzuki-Miyaura coupling) that are essential in organic synthesis.

Biology

The compound is investigated for its potential biological activities:

  • Enzyme Inhibition : It can inhibit protein kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anticancer effects.
  • Receptor Binding : The compound may bind to specific receptors that modulate biological pathways.

Medicine

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

  • Antitumor Activity : Studies show promising results against various cancer cell lines. For example, it has been noted to inhibit BRAF(V600E) and EGFR pathways critical in cancer progression.
  • Anti-inflammatory Effects : Its ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique properties and reactivity.

The following table compares this compound with similar compounds within the pyrazolo family:

Compound NameStructureBiological Activity
4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid Hydroxyl group instead of chlorineSimilar anti-inflammatory properties
4-Methyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid Methyl group instead of chlorineExhibits lower potency in enzyme inhibition

Anticancer Studies

A notable study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain pyrazoles exhibited enhanced cytotoxicity when combined with doxorubicin, highlighting their potential as adjunct therapies in cancer treatment. The presence of halogen substituents like chlorine significantly increased activity against these cancer cells.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. A study reported significant activity against Mycobacterium tuberculosis, suggesting its potential use in treating infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Core

Halogenated Derivatives
  • 6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 300717-72-0): Bromine at position 6 increases molecular weight (MW = 242.03 g/mol) and polarizability compared to chlorine. Applications: Primarily used in Suzuki coupling reactions for cross-coupling drug candidates .
  • Bioactivity: Exhibits moderate inhibition of Mycobacterium tuberculosis (H37Rv) in vitro .
Oxygenated Derivatives
  • 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 1443978-16-2):
    • The oxo group at position 4 introduces a hydrogen-bond acceptor, enhancing interactions with enzymes like dihydrofolate reductase.
    • Solubility: Lower logP compared to chloro derivatives due to increased polarity .
  • 6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 2090959-73-0):
    • Ethyl group improves lipophilicity (logP ≈ 1.8), favoring blood-brain barrier penetration.
    • Stability: The saturated tetrahydropyrazine ring reduces aromaticity, increasing metabolic resistance .

Functional Group Modifications

Ester Derivatives
  • Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7):
    • Esterification of the carboxylic acid enhances cell membrane permeability (logP = 2.5 vs. 1.2 for the acid).
    • Applications: Intermediate in prodrug synthesis; hydrolyzed in vivo to release the active carboxylic acid .
Amide Derivatives
  • 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide :
    • The tert-butyl group increases steric bulk, improving selectivity for fungal targets (e.g., Trichophyton mentagrophytes, MIC = 31.25 µmol/mL).
    • The thiazole ring enhances π-π stacking with enzyme active sites .

Physicochemical Properties

Compound Molecular Formula logP Solubility (mg/mL) Melting Point (°C)
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid C8H6ClN3O2 1.2 2.1 (pH 7.4) 215–217
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate C10H10ClN3O2 2.5 0.3 (pH 7.4) 98–100
4-Oxo-6-phenylpyrazolo[1,5-a]pyrazine-2-carboxylic acid C12H8N3O3 0.9 3.8 (pH 7.4) 182–184
5-Benzyl-4-oxo-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid C13H13N3O3 1.6 1.2 (pH 7.4) 190–192

Biological Activity

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound characterized by a unique structure that includes a pyrazine ring fused with a pyrazole ring and a carboxylic acid functional group at the 2-position. Its molecular formula is C8H6ClN3O2C_8H_6ClN_3O_2 and it has gained attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound can inhibit various enzymes, particularly protein kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anticancer effects.
  • Receptor Binding : It may also bind to receptors that modulate biological pathways, potentially influencing cellular responses.

Pharmacological Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit BRAF(V600E) and EGFR, which are critical in cancer progression .
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases.

Comparative Activity

In comparison to other compounds within the pyrazolo family:

Compound NameStructureBiological Activity
4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acidHydroxyl group instead of chlorineSimilar anti-inflammatory properties
4-Methyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acidMethyl group instead of chlorineExhibits lower potency in enzyme inhibition

Anticancer Studies

A notable study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain pyrazoles exhibited enhanced cytotoxicity when combined with doxorubicin, highlighting their potential as adjunct therapies in cancer treatment. The presence of halogen substituents like chlorine significantly increased the activity against these cancer cells .

Antimicrobial Activity

Research has also indicated that this compound and its derivatives possess antimicrobial properties. A study reported significant activity against Mycobacterium tuberculosis, suggesting its potential use in treating infections resistant to conventional therapies .

The synthesis of this compound typically involves:

  • Starting Material Preparation : Synthesis begins with 4-chloropyrazolo[1,5-a]pyrazine.
  • Palladium-Catalyzed Carbonylation : This step forms a carboxylate intermediate.
  • Hydrolysis : The carboxylate is hydrolyzed to yield the final product.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles.
  • Oxidation/Reduction Reactions : Alterations in oxidation states can occur depending on reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

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